molecular formula C22H20N6O5S B2899123 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-79-8

6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2899123
CAS No.: 852153-79-8
M. Wt: 480.5
InChI Key: LTSOSJOEQHXZDP-UHFFFAOYSA-N
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Description

6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and various functional groups such as ethoxyphenyl, nitrobenzyl, and thioether. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached using nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving appropriate amines and carbonyl compounds.

    Final Assembly: The final compound is assembled by linking the triazole and pyrimidine rings through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole and pyrimidine rings, along with the functional groups, makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the triazole and pyrimidine rings may facilitate binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • 6-((4-(4-ethoxyphenyl)-5-((3-aminobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. The presence of the ethoxyphenyl group, nitrobenzyl group, and thioether linkage, along with the triazole and pyrimidine rings, makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

852153-79-8

Molecular Formula

C22H20N6O5S

Molecular Weight

480.5

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N6O5S/c1-2-33-18-8-6-16(7-9-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-4-3-5-17(10-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30)

InChI Key

LTSOSJOEQHXZDP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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